Predictive Safety Profiling and Empirical Toxicity Evaluation for 3-(4-Chloropyrimidin-2-yl)phenol
Predictive Safety Profiling and Empirical Toxicity Evaluation for 3-(4-Chloropyrimidin-2-yl)phenol
Target Audience: Discovery Toxicologists, Medicinal Chemists, and Preclinical Development Scientists.
Executive Summary
In early-stage drug discovery, pyrimidine-phenol derivatives, such as 3-(4-Chloropyrimidin-2-yl)phenol , frequently serve as critical intermediates or fragments in the synthesis of kinase inhibitors and agrochemicals. However, the presence of a halogenated pyrimidine ring introduces a known structural alert for intrinsic electrophilicity, while the phenol moiety presents a liability for oxidative bioactivation[1][2].
Standard Safety Data Sheets (SDS) for novel or niche intermediates are often extrapolated from generic structural classes, which lacks the precision required for rigorous preclinical risk assessment. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between predictive computational toxicology and empirical in vitro validation. This guide provides a preliminary Safety Data Sheet (SDS) framework based on Structure-Activity Relationships (SAR), followed by self-validating experimental protocols to empirically determine the compound's cytotoxicity, mutagenicity, and reactive metabolite profile.
Preliminary Safety Data Sheet (SDS) Framework
Note: This predictive SDS is derived from the physicochemical properties of structural analogs, specifically 2-chloropyrimidine and substituted phenols[3][4].
Chemical Identity & Structural Liabilities
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Chemical Name: 3-(4-Chloropyrimidin-2-yl)phenol
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Structural Alerts:
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4-Chloropyrimidine: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by biological nucleophiles (e.g., protein thiols, glutathione), leading to potential haptenization and idiosyncratic drug toxicity[1].
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Phenol Group: Susceptible to Cytochrome P450 (CYP450)-mediated oxidation, potentially forming reactive quinone or quinone-imine intermediates[2].
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Hazard Identification (GHS Classification)
Based on the known reactivity of chloropyrimidines, the following predictive GHS classifications must be applied during handling until empirical data proves otherwise[3][4]:
| Hazard Class | GHS Category | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Basal cytotoxicity inherent to electrophilic fragments. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct covalent binding to epidermal keratinocytes. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | High reactivity with mucosal membranes. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Haptenization via SNAr with skin protein thiols triggers a T-cell mediated immune response[3]. |
Handling and Storage Protocols
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Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks associated with aerosolized dust.
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PPE: Nitrile gloves (double-gloved), chemical-resistant lab coat, and tightly fitting safety goggles.
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Storage: Store at 4°C in a desiccator, protected from light. Chloropyrimidines can undergo slow hydrolysis in the presence of ambient moisture, releasing hydrochloric acid (HCl)[4].
Mechanistic Pathways of Toxicity
To design effective safety assays, we must first map the theoretical pathways by which 3-(4-Chloropyrimidin-2-yl)phenol induces cellular damage. The diagram below illustrates the dual pathways of toxicity: direct intrinsic electrophilicity and CYP450-mediated bioactivation.
Caption: Predictive bioactivation and intrinsic toxicity pathways of 3-(4-Chloropyrimidin-2-yl)phenol.
Empirical Toxicity Evaluation Workflows
To transition from predictive hazards to empirical safety data, a tiered in vitro testing strategy is required. The following protocols establish a self-validating system to quantify cytotoxicity, mutagenicity, and reactive metabolite formation.
Caption: Integrated in vitro safety testing workflow for novel pyrimidine intermediates.
In Vitro Cytotoxicity: 3T3 Neutral Red Uptake (OECD 129)
Causality & Rationale: The OECD 129 guideline utilizes Balb/c 3T3 murine fibroblasts to estimate the starting dose for acute oral systemic toxicity, reducing the need for in vivo animal testing[5][6]. Cytotoxicity is measured via Neutral Red (NR) dye uptake. NR is a weak cationic dye that readily diffuses through the plasma membrane and concentrates in the lysosomes of viable cells[7]. If the chloropyrimidine disrupts the cell surface or lysosomal membrane, dye retention decreases proportionally to cell death[7].
Step-by-Step Methodology:
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Cell Seeding: Seed Balb/c 3T3 cells into 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% Calf Serum. Incubate for 24 hours at 37°C, 5% CO2[5].
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Test Article Preparation: Dissolve 3-(4-Chloropyrimidin-2-yl)phenol in DMSO. Prepare an 8-point serial dilution. The final DMSO concentration in the culture medium must not exceed 1% (v/v) to prevent vehicle-induced cytotoxicity.
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Exposure: Aspirate culture media and apply the test article dilutions to the cells. Include a vehicle control (1% DMSO) and a positive control (e.g., Sodium Lauryl Sulfate) to validate assay sensitivity[5]. Incubate for 48 hours.
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Neutral Red Uptake: Remove the test medium, wash cells with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours to allow lysosomal accumulation[8].
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Extraction & Quantification: Wash cells to remove extracellular dye. Add 150 µL of NR desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the dye from the lysosomes[8]. Measure optical density (OD) at 540 nm using a microplate reader[8].
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Data Analysis: Calculate the IC50 (concentration reducing viability by 50%). Apply the OECD 129 prediction model to estimate the in vivo LD50 [7].
Bacterial Reverse Mutation Assay: Ames Test (OECD 471)
Causality & Rationale: Chloropyrimidines can act as direct DNA alkylating agents, while phenols require metabolic activation to become DNA-reactive. The Ames test (OECD 471) utilizes amino acid-deficient strains of Salmonella typhimurium and E. coli. If the test article induces a point mutation (substitution, addition, or deletion), the bacteria revert to prototrophy and form colonies on histidine/tryptophan-deficient agar. The inclusion of rat liver S9 fraction is critical here to simulate mammalian hepatic metabolism (CYP450 activation of the phenol).
Required Tester Strains (OECD 471 Compliance):
| Strain | Target Mutation Type | Reversion Mechanism |
| S. typhimurium TA98 | Frameshift | Detects mutagens that cause insertions/deletions. |
| S. typhimurium TA100 | Base-pair substitution | Detects mutagens causing base substitutions at GC pairs. |
| S. typhimurium TA1535 | Base-pair substitution | Missense mutation in the hisG gene. |
| S. typhimurium TA1537 | Frameshift | Detects intercalating agents. |
| E. coli WP2 uvrA | Base-pair substitution | Detects cross-linking agents and mutagens at AT pairs. |
Step-by-Step Methodology (Pre-Incubation Method): Note: The pre-incubation method is preferred over plate incorporation for chloropyrimidines to maximize exposure of the bacteria to short-lived reactive metabolites generated by the S9 fraction[9].
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Preparation: Grow tester strains in nutrient broth for 10 hours until the exponential growth phase is reached[9].
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Pre-Incubation: In sterile test tubes, combine 100 µL of bacterial suspension, 50 µL of the test compound (at 5 concentration levels, e.g., 5 to 5000 µ g/plate ), and 500 µL of either S9 mix (for metabolic activation) or phosphate buffer (for direct mutagenesis)[9].
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Incubation: Incubate the mixture at 37°C for 20 minutes with shaking (150 rpm)[9].
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Plating: Add 2 mL of molten top agar (containing trace amounts of histidine/biotin or tryptophan) at 50°C to the tubes. Mix gently and pour immediately onto minimal glucose agar plates[9].
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Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies. A mutagenic response is validated if a dose-dependent increase in revertant colonies is observed, reaching at least 2-to-3 times the vehicle control.
Reactive Metabolite Trapping (LC-MS/MS)
Causality & Rationale: To definitively prove whether the 4-chloropyrimidine moiety undergoes SNAr or if the phenol undergoes oxidative bioactivation, we perform an in vitro trapping assay using Human Liver Microsomes (HLMs) and Glutathione (GSH). GSH acts as a surrogate biological nucleophile. If reactive electrophiles are formed, they will covalently bind to GSH, forming adducts detectable by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2].
Step-by-Step Methodology:
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Incubation Mixture: Combine 3-(4-Chloropyrimidin-2-yl)phenol (10 µM), HLMs (1 mg/mL protein), and GSH (1.0 mM) in 0.1 M potassium phosphate buffer (pH 7.4)[1][2].
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Reaction Initiation: Initiate the reaction by adding NADPH (1 mM) to activate CYP450 enzymes[1].
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Incubation & Termination: Incubate at 37°C for 60 minutes in a shaking water bath. Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins[1][2].
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Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts) to identify the exact sites of bioactivation[2].
References
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Tox Lab. "In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab". toxlab.co. Available at:[Link]
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National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". nib.si. Available at:[Link]
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Lebrun Labs. "3T3 Neutral Red Uptake Cytotoxicitiy Assay (OECD 129)". lebrunlabs.com. Available at:[Link]
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CPT Labs. "Ames Mutagenicity Testing (OECD 471)". cptclabs.com. Available at:[Link]
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PubChem. "2-Chloropyrimidine | C4H3ClN2 | CID 74404". National Institutes of Health (NIH). Available at:[Link]
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Charles River Laboratories. "In Vitro Toxicology Models". windows.net. Available at:[Link]
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Cross, K. P., et al. "Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters". National Institutes of Health (NIH). Available at:[Link]
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Research, Society and Development. "Cytotoxicity in fibroblasts from young and elderly donors from two mouthwashes used to prevent the spread of SARS-CoV-2". rsdjournal.org. Available at:[Link]
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Kalgutkar, A. S., et al. "Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine Derivative: Structural Characterization of Glutathione Conjugates in Vitro". Chemical Research in Toxicology - ACS Publications. Available at:[Link]
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Attwa, M. W., et al. "In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS". MDPI. Available at:[Link]
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